"physicochemical properties of 3',3'-Difluoro-1,4'-bipiperidine"
"physicochemical properties of 3',3'-Difluoro-1,4'-bipiperidine"
An In-Depth Technical Guide to the Physicochemical Properties of 3',3'-Difluoro-1,4'-bipiperidine
Introduction
3',3'-Difluoro-1,4'-bipiperidine (CAS No: 1934439-49-2, Molecular Formula: C₁₀H₁₈F₂N₂, Molecular Weight: 204.26 g/mol ) is a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry.[1] Its structural framework, featuring a gem-difluoro group on one of the piperidine rings, offers a unique combination of properties that are highly advantageous for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). The strategic incorporation of fluorine is known to enhance crucial drug-like properties such as metabolic stability and the ability to penetrate the blood-brain barrier.[1]
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core physicochemical properties of 3',3'-Difluoro-1,4'-bipiperidine. We will delve into the structural implications of difluorination and present detailed, field-proven methodologies for the experimental determination of its acidity constant (pKa), lipophilicity (logP), and aqueous solubility. The causality behind experimental choices is emphasized to provide a self-validating framework for researchers, scientists, and drug development professionals.
Structural and Conformational Analysis
The 1,4'-bipiperidine scaffold is a common motif in CNS-active compounds. The introduction of a gem-difluoro group at the 3'-position profoundly influences the molecule's electronic and conformational profile. Fluorine's high electronegativity imparts a strong electron-withdrawing effect, which is expected to modulate the basicity of the adjacent piperidine nitrogen.
Furthermore, the stereoelectronic effects of the C-F bonds influence the conformational preference of the piperidine ring. Studies on related fluorinated piperidines have confirmed through X-ray crystallography and NMR analysis that fluorine substitution dictates the axial or equatorial orientation of adjacent groups, which in turn affects receptor binding and overall pharmacological activity.[2][3][4] For 3',3'-Difluoro-1,4'-bipiperidine, a detailed conformational analysis via NMR would be essential to understand the preferred chair conformations and the spatial relationship between the two piperidine rings.
Core Physicochemical Properties: Methodologies and Insights
A quantitative understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. In the absence of published experimental data for 3',3'-Difluoro-1,4'-bipiperidine, this guide provides robust protocols for their determination and expert analysis based on analogous structures.
Acidity Constant (pKa)
Scientific Rationale: The pKa dictates the ionization state of a molecule at a given pH. For a basic compound like 3',3'-Difluoro-1,4'-bipiperidine, the pKa values of its two nitrogen atoms will determine its charge at physiological pH (approx. 7.4). This is critical for solubility, membrane permeability, and the formation of ionic interactions with biological targets. The electron-withdrawing difluoro group is expected to significantly lower the basicity (pKa) of the nitrogen on the fluorinated ring compared to the non-substituted piperidine nitrogen. For comparison, the parent 3,3-difluoropiperidine has a pKa of 7.4.[5] This is a marked decrease from the typical pKa of piperidine (~11.2), illustrating the powerful inductive effect of the gem-difluoro substitution.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its precision and reliability.[6] The method involves monitoring pH changes as a titrant of known concentration is incrementally added to the sample solution.[7]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]
-
Sample Preparation: Prepare a 1 mM solution of 3',3'-Difluoro-1,4'-bipiperidine. To maintain a constant ionic strength throughout the experiment, use 0.15 M potassium chloride (KCl) as the solvent.[7]
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer. Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which could interfere with the titration of a basic compound.[7] Immerse the calibrated pH electrode into the solution.
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Acidification: Make the solution acidic by adding 0.1 M hydrochloric acid (HCl) until the pH is approximately 1.8-2.0, ensuring both nitrogen atoms are fully protonated.[7]
-
Titration: Begin the titration by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence points.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic base, two inflection points will be observed, allowing for the determination of both pKa values.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic profile.[8] It influences absorption, distribution, metabolism, excretion, and toxicity (ADMET). The partition coefficient (P) is the ratio of the compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous buffer. LogP is the base-10 logarithm of this ratio.[8] Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability but may also increase metabolic clearance or non-specific binding if excessively high.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most accurate direct method for logP measurement, suitable for a wide range of compounds.[8][9]
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer. This pre-equilibration of the two phases is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of 3',3'-Difluoro-1,4'-bipiperidine in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated buffer (e.g., 2 mL of each).
-
Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25°C) for several hours (e.g., 2 hours at 600 rpm) to facilitate partitioning.[10][11] Afterward, let the vial stand overnight to ensure complete phase separation.[10]
-
Phase Separation & Sampling: Carefully separate the two phases. Centrifugation can be used to break up any emulsions. Take a precise aliquot from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve must be generated for accurate quantification.
-
Calculation: Calculate the logP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous buffer]).[8]
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a fundamental property that limits the oral absorption and bioavailability of a drug candidate.[12] Poor solubility can lead to unreliable results in biological assays and challenges in formulation development.[12] Kinetic solubility is a high-throughput measurement used in early drug discovery to assess the concentration at which a compound, introduced from a dimethyl sulfoxide (DMSO) stock, begins to precipitate in an aqueous buffer.[13][14]
Experimental Protocol: Kinetic Solubility Assay
This method mimics the conditions of many high-throughput screening assays where compounds are introduced via a DMSO stock solution.[12][15]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 3',3'-Difluoro-1,4'-bipiperidine in 100% DMSO (e.g., 20 mM).[16]
-
Assay Plate Preparation: Add the DMSO stock solution to a 96-well microplate. Then, add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the desired final compound concentrations and a low final DMSO percentage (typically ≤2%).[12]
-
Incubation: Seal the plate and shake it at room temperature for a set period (e.g., 90 minutes to 2 hours) to allow for precipitation to reach a pseudo-equilibrium.[12][16]
-
Precipitate Removal: Filter the solutions through a multi-screen solubility filter plate to separate any precipitated solid from the dissolved compound.[12]
-
Quantification: Transfer the filtrate to a new analysis plate. Determine the concentration of the dissolved compound in the filtrate using a suitable method. UV-Vis spectroscopy is common for compounds with a chromophore, while LC-MS is used for others.[12] A standard curve prepared from the DMSO stock is used for quantification.
-
Result Interpretation: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Caption: Workflow for the kinetic solubility assay.
Summary of Physicochemical Properties
The following table summarizes the known molecular information and provides expert estimations for the key physicochemical properties of 3',3'-Difluoro-1,4'-bipiperidine based on the analysis of structurally related analogs.
| Property | Value / Estimated Value | Rationale & Key Considerations |
| Molecular Formula | C₁₀H₁₈F₂N₂ | - |
| Molecular Weight | 204.26 g/mol | [1] |
| pKa₁ (Fluorinated Ring N) | ~7.0 - 8.0 | The strong electron-withdrawing effect of the gem-difluoro group significantly reduces basicity. Analog 3,3-difluoropiperidine has a pKa of 7.4.[5] |
| pKa₂ (Non-fluorinated Ring N) | ~10.5 - 11.0 | Expected to be similar to a typical secondary amine on a piperidine ring, slightly reduced by the distant fluorinated ring. |
| logP | 1.5 - 2.5 | Fluorine substitution typically increases lipophilicity. The parent 1,4'-bipiperidine is relatively polar; difluorination will shift it towards moderate lipophilicity, which is often desirable for CNS drugs. |
| Aqueous Solubility | Moderately Soluble | Solubility will be highly pH-dependent. At physiological pH 7.4, the molecule will be partially protonated, enhancing solubility. The final value depends on the interplay between ionization and crystal lattice energy. |
| Melting Point | > 70 °C | The parent 1,4'-bipiperidine melts at 66-70°C.[17] The introduction of fluorine and a dipole moment is likely to increase crystal lattice energy, resulting in a higher melting point. |
Conclusion
3',3'-Difluoro-1,4'-bipiperidine is a valuable scaffold for drug discovery, engineered to leverage the beneficial effects of fluorination. Its key physicochemical properties—a modulated pKa profile with two distinct basic centers, moderate lipophilicity, and pH-dependent aqueous solubility—are characteristic of a promising CNS drug candidate. The gem-difluoro substitution serves to fine-tune basicity and lipophilicity, which are critical for optimizing the ADMET profile of resulting therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the empirical validation and characterization of this and other novel fluorinated building blocks, enabling data-driven decisions in the drug development pipeline.
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